molecular formula C11H12O B2680028 (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal CAS No. 1989637-89-9

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal

Cat. No. B2680028
CAS RN: 1989637-89-9
M. Wt: 160.216
InChI Key: PEQVIHAEPCRQEB-MNOVXSKESA-N
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Description

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal, also known as trans-2-phenylcyclopropylglycine (t-PCG), is a cyclopropyl-containing amino acid that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). The compound has been the focus of extensive research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

1. Chemical Analysis and Environmental Impact

The study by Ratelle, Côté, and Bouchard (2015) focused on the toxicokinetics of permethrin biomarkers in orally exposed volunteers, highlighting the methodology for chemical analysis and environmental monitoring of exposure to certain chemicals. Although not directly related to "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal," this research demonstrates the significance of understanding the metabolic pathways and excretion profiles of chemicals to assess human exposure and potential environmental impacts (Ratelle, Côté, & Bouchard, 2015).

2. Exposure Assessment and Public Health

Frederiksen et al. (2013) provided an analysis of bisphenol A and other phenols in Danish children and adolescents, which is crucial for understanding the exposure levels of industrial chemicals and their potential effects on health. This type of study is relevant for chemicals like "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal," as it underscores the importance of monitoring and assessing chemical exposure in vulnerable populations for public health purposes (Frederiksen et al., 2013).

3. Endocrine Disruption Studies

Research by Dalvie et al. (2004) explored the hormonal effects of long-term DDT exposure on malaria vector-control workers, providing insights into the endocrine-disrupting properties of certain chemicals. Although "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal" is not specifically mentioned, studies like this are pertinent for understanding how chemicals can interfere with endocrine systems, which could be a consideration for similar compounds (Dalvie et al., 2004).

4. Environmental Contaminants and Human Biomonitoring

The work by Tue et al. (2013) on the contamination of indoor dust and air by certain chemicals at e-waste recycling sites demonstrates the importance of studying environmental contaminants and their pathways into human populations. This research provides a framework for understanding the environmental presence and human exposure routes of industrial chemicals, which can be applied to the study of compounds like "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal" (Tue et al., 2013).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the related compound “(2-Phenylcyclopropyl)methanol”, it has been classified with the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQVIHAEPCRQEB-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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